Fenhexamid-1-pentanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

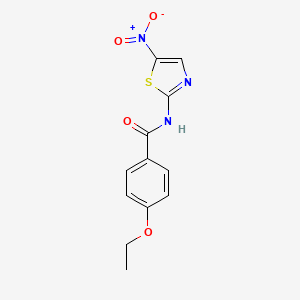

4-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c1-2-19-9-5-3-8(4-6-9)11(16)14-12-13-7-10(20-12)15(17)18/h3-7H,2H2,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDLIMGAGZHZSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fenhexamid on Botrytis cinerea

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fenhexamid is a locally systemic, hydroxyanilide fungicide highly effective against Botrytis cinerea, the causal agent of gray mold. Its primary mechanism of action is the inhibition of the 3-keto reductase enzyme (encoded by the erg27 gene), a critical component of the ergosterol biosynthesis pathway in fungi. This inhibition disrupts the C4-demethylation step, leading to the accumulation of toxic intermediate sterols and a depletion of ergosterol. The ultimate consequence is a loss of fungal cell membrane integrity, impaired growth, and cell death. Resistance to fenhexamid in B. cinerea is primarily associated with point mutations in the erg27 gene, which reduce the binding affinity of the fungicide to its target enzyme. This guide provides a detailed technical overview of fenhexamid's mechanism of action, quantitative efficacy data, relevant experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fenhexamid specifically targets the 3-keto reductase enzyme, which is essential for the C4-demethylation stage of ergosterol biosynthesis.[1] This enzyme catalyzes the reduction of a keto group to a hydroxyl group, a crucial step in the formation of functional sterols.[1] By inhibiting this enzyme, fenhexamid prevents the production of ergosterol, a vital component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.[2] The inhibition of 3-keto reductase leads to the accumulation of 3-keto compounds such as 4α-methylfecosterone, fecosterone, and episterone.[3] This disruption of the sterol profile compromises the structural integrity and function of the cell membrane, ultimately inhibiting fungal spore germination and mycelial growth.[2][3]

Signaling Pathway: Ergosterol Biosynthesis and Point of Fenhexamid Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in Botrytis cinerea and highlights the specific step inhibited by fenhexamid.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Fenhexamid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenhexamid (CAS No. 126833-17-8) is a protectant fungicide from the hydroxyanilide chemical class, primarily used to control Botrytis cinerea (gray mold) and Monilinia species in a variety of agricultural settings.[1][2][3] Its efficacy is rooted in its specific mode of action as a sterol biosynthesis inhibitor (SBI).[1][3][4] This technical guide provides an in-depth analysis of the core physicochemical properties of Fenhexamid, offering detailed data, experimental protocols, and visual representations of its chemical synthesis and biological mechanism to support advanced research and development.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Fenhexamid, providing a quantitative foundation for its scientific evaluation.

Table 1: General and Physical Properties

| Property | Value | Reference |

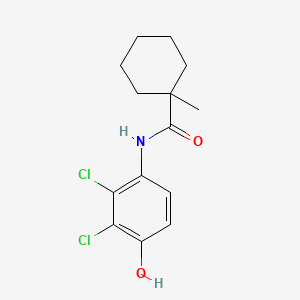

| IUPAC Name | N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide | [1] |

| CAS Number | 126833-17-8 | [1][5][6] |

| Molecular Formula | C₁₄H₁₇Cl₂NO₂ | [1] |

| Molecular Weight | 302.20 g/mol | [1][6] |

| Physical State | White to light yellow powder/crystal | [1][7] |

| Melting Point | 153 °C | [1][7] |

| Boiling Point | 320 °C | [1][5][7][8] |

| Vapor Pressure | 3 x 10⁻⁹ mm Hg (4 x 10⁻⁴ mPa) at 20 °C | [1][9] |

| Density | 1.34 g/cm³ at 20 °C | [1] |

Table 2: Solubility and Partitioning Behavior

| Property | Value | Conditions | Reference |

| Water Solubility | 24.0 mg/L | pH 5-7, 20-25 °C | [10] |

| log K_ow_ | 3.51 | pH 7 | [1][9][10] |

| pKa | 7.3 | 25 °C | [1][9] |

| Henry's Law Constant | 4.93 x 10⁻¹¹ atm·m³/mol | pH 7, 20 °C (calculated) | [1] |

Table 3: Solubility in Organic Solvents at 20 °C

| Solvent | Solubility (g/L) | Reference |

| Acetone | 160 | [2][10] |

| Dichloromethane | 31 | [1][2][10] |

| Isopropanol | 91 | [1][2][10] |

| Acetonitrile | 15 | [1][2][10] |

| Toluene | 5.7 | [1][2][10] |

| n-Hexane | < 0.1 | [1][2][10] |

| Dimethylformamide | > 200 | [2][10] |

| Dimethyl sulfoxide | > 200 | [2][10] |

Experimental Protocols

The determination of the physicochemical properties of active ingredients like Fenhexamid is governed by internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining water solubility: the Flask Method for substances with solubility above 10 mg/L and the Column Elution Method for lower solubilities.[11][12][13] Given Fenhexamid's solubility of approximately 20 mg/L, the Flask Method is appropriate.

-

Principle: An excess amount of the test substance is agitated in purified water at a controlled temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.[12]

-

Methodology:

-

Preparation: A supersaturated solution of Fenhexamid in water is prepared.

-

Equilibration: The solution is stirred at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The undissolved Fenhexamid is separated from the aqueous phase by centrifugation or filtration.

-

Analysis: The concentration of Fenhexamid in the clear aqueous phase is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Replicates: The experiment is performed in replicate to ensure the precision of the results.

-

Vapor Pressure (OECD Guideline 104)

This guideline offers several methods for vapor pressure determination. For a substance with very low vapor pressure like Fenhexamid, the gas saturation method or an effusion method would be suitable.[6][15][16][17]

-

Principle (Gas Saturation Method): A stream of inert gas is passed through or over the test substance at a known flow rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[6][16]

-

Methodology:

-

Apparatus: A temperature-controlled saturation column containing the test substance on a solid support.

-

Saturation: A carrier gas (e.g., nitrogen) is passed through the column at a low, constant flow rate.

-

Trapping: The vaporized Fenhexamid is captured from the gas stream using a suitable trap (e.g., a sorbent tube).

-

Quantification: The amount of trapped Fenhexamid is extracted and quantified by a sensitive analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass, flow rate, and temperature. The measurement is repeated at several temperatures to establish a vapor pressure curve.[16]

-

Octanol-Water Partition Coefficient (log K_ow_) (OECD Guideline 107)

The Shake Flask Method is the standard procedure for determining the partition coefficient for substances within the log K_ow_ range of -2 to 4, which is appropriate for Fenhexamid.[10][18][19][20]

-

Principle: The partition coefficient (K_ow_) is the ratio of the equilibrium concentrations of a substance in n-octanol and water.[19][21]

-

Methodology:

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol prior to the experiment.

-

Test Preparation: A known amount of Fenhexamid is dissolved in either n-octanol or water. This solution is then mixed with the other solvent in a vessel at a defined volume ratio.

-

Equilibration: The vessel is agitated (e.g., by shaking) at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved.[21]

-

Phase Separation: The n-octanol and water phases are separated, typically by centrifugation to ensure a clean split.[18]

-

Concentration Analysis: The concentration of Fenhexamid in each phase is determined using an appropriate analytical method (e.g., HPLC).

-

Calculation: The K_ow_ is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (log K_ow_).

-

Dissociation Constant in Water (pKa) (OECD Guideline 112)

This guideline outlines methods for determining the dissociation constant of substances that behave as acids or bases in water.[4][22][14] For Fenhexamid, which has a weakly acidic phenolic hydroxyl group, a titration or spectrophotometric method is suitable.[2]

-

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It represents the pH at which the ionized and non-ionized forms of the substance are present in equal concentrations.[4]

-

Methodology (Titration Method):

-

Solution Preparation: A precise amount of Fenhexamid is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted.

-

pKa Determination: The pKa is determined from the pH value at the half-equivalence point of the titration curve.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of Fenhexamid's synthesis, mode of action, and an exemplary experimental workflow.

Synthesis of Fenhexamid

The synthesis of Fenhexamid is achieved through the condensation of 2,3-dichloro-4-hydroxyaniline with 1-methylcyclohexanecarboxylic acid chloride.[1]

Mode of Action: Inhibition of Sterol Biosynthesis

Fenhexamid's fungicidal activity stems from its ability to inhibit the C4-demethylation step in the ergosterol biosynthesis pathway, specifically by blocking the 3-keto reductase enzyme.[1][2][5][23] Ergosterol is a vital component of fungal cell membranes.

Experimental Workflow: Log K_ow_ Determination (OECD 107)

This diagram outlines the key steps involved in determining the octanol-water partition coefficient using the shake flask method.

References

- 1. researchgate.net [researchgate.net]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 4. oecd.org [oecd.org]

- 5. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. filab.fr [filab.fr]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 11. oecd.org [oecd.org]

- 12. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. OECD 105 - Phytosafe [phytosafe.com]

- 14. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 15. consilab.de [consilab.de]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 20. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 21. biotecnologiebt.it [biotecnologiebt.it]

- 22. Test No. 112: Dissociation Constants in Water - Overton [app.overton.io]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

Fenhexamid: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid, with the IUPAC name N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide, is a locally systemic fungicide effective against a range of fungal pathogens, most notably Botrytis cinerea (gray mold) and Monilinia species (brown rot).[1] Belonging to the class of hydroxyanilide fungicides, Fenhexamid operates through the inhibition of sterol biosynthesis in fungi, a mode of action that distinguishes it from many other fungicides and makes it a valuable tool in resistance management programs.[2] This technical guide provides an in-depth overview of the synthesis pathway of Fenhexamid, its chemical structure, and relevant physicochemical properties, tailored for a scientific audience.

Chemical Structure and Properties

Fenhexamid is characterized by a dichlorinated hydroxyphenyl group linked via an amide bond to a 1-methylcyclohexanecarboxamide moiety. This structure is fundamental to its fungicidal activity.

Chemical Structure:

Caption: The chemical structure of Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide).

A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide | [3][4] |

| CAS Number | 126833-17-8 | [4][5] |

| Molecular Formula | C₁₄H₁₇Cl₂NO₂ | [4][5] |

| Molecular Weight | 302.20 g/mol | [4][5] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 153 °C | [4] |

| Boiling Point | 320 °C | [4] |

| Solubility in Water | 20 mg/L (at 20 °C) | |

| Solubility in Organic Solvents (g/L at 20°C) | ||

| - Dichloromethane | >200 | |

| - Acetone | 160 | |

| - Methanol | 118 | |

| - Ethyl Acetate | 81 | |

| - Toluene | 5.7 | |

| - n-Hexane | <0.1 | |

| LogP (octanol-water partition coefficient) | 3.51 | [4] |

Synthesis Pathway

The synthesis of Fenhexamid is primarily achieved through the formation of an amide bond between 2,3-dichloro-4-hydroxyaniline and 1-methylcyclohexanecarboxylic acid chloride. This reaction is a nucleophilic acyl substitution.

The overall reaction is as follows:

Caption: General overview of the Fenhexamid synthesis pathway.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2,3-dichloro-4-hydroxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-methylcyclohexanecarboxylic acid chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to form the stable amide product, Fenhexamid. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct.

Caption: Simplified mechanism of Fenhexamid synthesis.

Experimental Protocols

The following is a representative laboratory-scale protocol adapted from industrial synthesis descriptions.[5]

Materials:

-

2,3-dichloro-4-hydroxyaniline

-

1-methylcyclohexanecarboxylic acid chloride

-

Triethylamine

-

Ethyl acetate

-

Activated carbon

-

Water (deionized)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Apparatus for centrifugation and drying

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloro-4-hydroxyaniline (1.0 equivalent) and 1-methylcyclohexanoyl chloride (approximately 0.95 equivalents) in ethyl acetate.

-

Reaction: Heat the mixture to reflux (approximately 78°C) with stirring. Add triethylamine (approximately 0.6 equivalents) dropwise from the dropping funnel over a period of 45 minutes.

-

Reflux: Continue to reflux the reaction mixture for an additional 2 hours after the addition of triethylamine is complete.

-

Cooling and Filtration: Cool the reaction mixture to room temperature (approximately 25°C). Filter the mixture under vacuum to remove the triethylamine hydrochloride salt.

-

Decolorization: To the filtrate, add activated carbon and reflux for 1 hour to decolorize the solution.

-

Work-up: Filter the hot solution to remove the activated carbon. Add water to the filtrate and remove the ethyl acetate under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting aqueous suspension contains the crude Fenhexamid. Isolate the solid product by centrifugation or filtration. Wash the crude product with water.

-

Drying: Dry the purified product in an oven at approximately 80°C. The expected yield of Fenhexamid is typically high, often exceeding 90%, with a purity of around 98%.[5]

Mode of Action

Fenhexamid's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets the 3-keto reductase enzyme, which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[2] Inhibition of this enzyme leads to the accumulation of toxic 3-keto sterol intermediates and a depletion of ergosterol, ultimately disrupting cell membrane integrity and function, and inhibiting fungal growth.[2]

Caption: Fenhexamid's mode of action in the fungal ergosterol biosynthesis pathway.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, chemical properties, and mode of action of the fungicide Fenhexamid. The synthesis is a robust and high-yielding process, and its unique mode of action makes it an important tool for managing fungal diseases in agriculture. The detailed information presented here is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid, a hydroxyanilide fungicide, is widely used to control a range of fungal pathogens on various crops. Understanding its fate and behavior in the soil environment is critical for assessing its environmental risk and ensuring food safety. This technical guide provides an in-depth overview of the primary metabolic pathways of Fenhexamid in soil, focusing on the core scientific findings, experimental methodologies, and quantitative data available in the public domain. The degradation of Fenhexamid in soil is predominantly a biological process, with microorganisms playing a crucial role in its transformation.[1][2] In the absence of microbial activity, Fenhexamid is found to be stable.[1][2]

Core Metabolic Pathways

The primary metabolic transformation of Fenhexamid in aerobic soil environments is initiated by the hydroxylation of the cyclohexane ring. This reaction is a key step in the detoxification and subsequent degradation of the molecule.

Hydroxylation of the Cyclohexane Ring

The most significant and well-documented metabolic pathway for Fenhexamid in soil is the hydroxylation of its cyclohexane moiety. This process is primarily mediated by soil microorganisms.[1][2] Notably, the bacterium Bacillus megaterium, isolated from soil, has been shown to be capable of metabolizing Fenhexamid through this pathway.[1][2] This hydroxylation can occur at different positions on the cyclohexane ring, leading to the formation of isomeric hydroxylated metabolites.

The two major metabolites identified from this pathway are:

-

4-hydroxy-fenhexamid (M06)

-

N-(2,3-dichloro-4-hydroxyphenyl)-3-hydroxy-1-methyl-cyclohexanecarboximide (KBR 2738 M16)

The chemical structures of Fenhexamid and its primary soil metabolites are presented below.

Chemical Structures

| Compound Name | Structure |

| Fenhexamid |

|

| 4-hydroxy-fenhexamid (M06) |

|

| N-(2,3-dichloro-4-hydroxyphenyl)-3-hydroxy-1-methyl-cyclohexanecarboximide (KBR 2738 M16) |

|

The hydroxylation of the cyclohexane ring increases the polarity of the Fenhexamid molecule, which can facilitate further degradation and reduce its persistence in the soil.

Proposed Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic pathway of Fenhexamid in soil, leading to the formation of its hydroxylated metabolites.

Caption: Primary metabolic pathway of Fenhexamid in soil via microbial hydroxylation.

Quantitative Data on Fenhexamid Degradation

Fenhexamid is characterized by its low persistence in microbially active soils. The degradation kinetics are influenced by soil properties and microbial populations.

Table 1: Degradation Kinetics of Fenhexamid in Soil

| Parameter | Value | Conditions | Reference |

| DT50 (Half-life) | ~1 day | Aerobic, microbially active soil | [1][2][3] |

| Degradation Rate | Influenced by soil moisture (25% and 50% WHC showed similar rates) | - | [1][2] |

Experimental Protocols

The study of Fenhexamid's metabolism in soil is typically conducted following standardized guidelines, such as the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil". Below is a detailed, representative methodology for an aerobic soil metabolism study.

Aerobic Soil Metabolism Study (based on OECD 307)

Objective: To determine the rate and route of degradation of [¹⁴C]-Fenhexamid in soil under aerobic laboratory conditions.

1. Test System:

-

Soil: A viable, natural soil (e.g., sandy loam) with known physicochemical properties (pH, organic carbon content, texture, microbial biomass). The soil should not have been treated with Fenhexamid in the past two years.

-

Test Substance: [¹⁴C]-Fenhexamid, radiolabelled in a stable position (e.g., phenyl ring), with a known radiochemical purity.

-

Apparatus: Incubation vessels (e.g., biometer flasks) that allow for the maintenance of aerobic conditions and trapping of volatile products like ¹⁴CO₂.

2. Experimental Conditions:

-

Temperature: 20 ± 2 °C.

-

Moisture: 40-60% of water holding capacity (WHC).

-

Light: Incubation in the dark to prevent photodegradation.

-

Aeration: A continuous flow of CO₂-free, humidified air is passed through the incubation vessels.

3. Application of Test Substance:

-

The test substance is applied to the soil at a concentration equivalent to the maximum recommended field application rate.

-

A solvent (e.g., acetone) may be used to aid in the uniform application, and it should be evaporated before the start of the incubation.

4. Sampling:

-

Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days) after application.

-

Volatile traps are also sampled at the same intervals.

5. Analysis:

-

Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol) to recover Fenhexamid and its metabolites. Multiple extraction steps may be necessary.

-

Quantification of Radioactivity: The total radioactivity in the extracts, soil-bound residues, and volatile traps is determined by Liquid Scintillation Counting (LSC).

-

Metabolite Identification: The extracts are analyzed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate, identify, and quantify Fenhexamid and its transformation products.

6. Data Analysis:

-

The degradation kinetics of Fenhexamid are determined by plotting its concentration over time and fitting the data to an appropriate kinetic model (e.g., first-order).

-

The formation and decline of major metabolites are also quantified over time.

-

A mass balance is calculated at each sampling interval to account for the distribution of radioactivity.

Experimental Workflow Diagram

Caption: Workflow for an aerobic soil metabolism study of Fenhexamid.

Conclusion

The primary metabolic pathway of Fenhexamid in soil involves the microbially-driven hydroxylation of the cyclohexane ring, leading to the formation of metabolites such as 4-hydroxy-fenhexamid (M06) and N-(2,3-dichloro-4-hydroxyphenyl)-3-hydroxy-1-methyl-cyclohexanecarboximide (KBR 2738 M16). The parent compound is non-persistent in soil under favorable conditions for microbial activity. While the principal transformation products have been identified, further research published in the public domain is needed to provide a comprehensive quantitative profile of their formation and decline in various soil types. The experimental protocols for such studies are well-established and follow international guidelines, ensuring the generation of reliable data for environmental risk assessment.

References

Fenhexamid (CAS No. 126833-17-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of Fenhexamid (CAS No. 126833-17-8), a widely used hydroxyanilide fungicide. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties

Fenhexamid is a white to light yellow crystalline powder.[1] It is characterized by its low water solubility and vapor pressure, indicating a low potential for volatilization.[2][3] Its stability is notable, being stable to hydrolysis at various pH levels. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 126833-17-8 | [1] |

| Molecular Formula | C₁₄H₁₇Cl₂NO₂ | [1] |

| Molecular Weight | 302.2 g/mol | [1] |

| Melting Point | 153 °C | [4] |

| Boiling Point | 320 °C | [1][4][5] |

| Density | 1.34 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 4 x 10⁻⁷ Pa at 20 °C | [3] |

| Solubility in Water | 24.0 mg/L (pH 5-7, 20-25 °C) | [6] |

| Solubility in Organic Solvents (g/L at 20-25 °C) | Acetone: 160, Dichloromethane: 31, n-Hexane: < 0.1, Toluene: 5.7 | [6] |

| Octanol-Water Partition Coefficient (log Kow) | 3.51 (pH 7, 20 °C) | [2] |

Toxicological Profile

Fenhexamid exhibits low acute toxicity via oral, dermal, and inhalation routes.[7] It is not classified as a skin or eye irritant and is not a skin sensitizer.[7] Long-term studies have not shown evidence of carcinogenicity in rats or mice, leading to its classification as "not likely to be a human carcinogen".[7][8] No evidence of mutagenicity was observed in a battery of genotoxicity studies.[7]

| Toxicity Endpoint | Result | Species | Reference(s) |

| Acute Oral LD₅₀ | > 5,000 mg/kg | Rat | [7] |

| Acute Dermal LD₅₀ | > 5,000 mg/kg | Rat | [7] |

| Acute Inhalation LC₅₀ | > 5.06 mg/L | Rat | [7] |

| Carcinogenicity | Not likely to be carcinogenic to humans | Rat, Mouse | [7][8] |

| Mutagenicity | Non-mutagenic in a battery of assays | In vitro, In vivo | [7] |

| Reproductive Toxicity | NOAEL: 500 ppm (38.2 mg/kg/day for males, 44.8 mg/kg/day for females) | Rat | [7] |

| Developmental Toxicity | NOAEL (maternal): 100 mg/kg/day; NOAEL (developmental): 300 mg/kg/day | Rabbit | [7] |

Ecotoxicological Properties and Environmental Fate

Fenhexamid is moderately toxic to some aquatic organisms, including fish and daphnia.[2][4] It shows low toxicity to birds, honeybees, and earthworms.[2] In the environment, fenhexamid is not persistent in soil and aquatic systems, with biodegradation being a key dissipation pathway.[1][2] Its potential for bioaccumulation is considered to be low to moderate.[2][4]

| Organism | Endpoint | Value | Reference(s) |

| Bobwhite Quail | Acute Oral LD₅₀ | > 2,000 mg/kg | [4] |

| Rainbow Trout | 96-hour LC₅₀ | 1.2 mg/L | [4] |

| Daphnia magna | 48-hour EC₅₀ | > 21.6 mg/L | [2] |

| Honeybee | 48-hour Acute Contact LD₅₀ | > 100 µ g/bee | [2] |

| Earthworm | 14-day LC₅₀ | > 500 mg/kg soil | [2] |

Fenhexamid is stable to hydrolysis but is susceptible to photolysis in water.[4] In soil, it degrades relatively quickly, with reported half-lives of less than a day under aerobic laboratory conditions.[4][9]

Mode of Action

Fenhexamid's primary mode of action as a fungicide is the inhibition of sterol biosynthesis in fungi. Specifically, it targets and inhibits the 3-ketoreductase enzyme, which is crucial for the C4-demethylation step in the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

References

- 1. Role of sterol 3-ketoreductase sensitivity in susceptibility to the fungicide fenhexamid in Botrytis cinerea and other phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Fenhexamid Resistance in Botrytis cinerea from Strawberry Fields in the Carolinas Is Associated with Four Target Gene Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strong resistance to the fungicide fenhexamid entails a fitness cost in Botrytis cinerea, as shown by comparisons of isogenic strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

In-Depth Technical Guide: The Sterol Biosynthesis Inhibition Mechanism of Fenhexamid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenhexamid is a hydroxyanilide fungicide with a highly specific mode of action, targeting the ergosterol biosynthesis pathway in certain phytopathogenic fungi. This technical guide provides a detailed examination of the molecular mechanism by which fenhexamid exerts its antifungal activity, focusing on its interaction with the target enzyme, the resulting alterations in the fungal sterol profile, and the experimental methodologies used to elucidate this mechanism. The information presented is intended to support further research and development in the field of antifungal agents.

Introduction

Fenhexamid is a protective fungicide effective against a narrow range of fungal pathogens, most notably Botrytis cinerea (the causative agent of gray mold), Sclerotinia sclerotiorum, and Monilinia species.[1][2] Its specificity and efficacy stem from its targeted disruption of ergosterol biosynthesis, a pathway crucial for the integrity and function of fungal cell membranes.[3][4] Unlike many other sterol biosynthesis inhibitors (SBIs), fenhexamid acts on a distinct enzymatic step, making it a valuable tool in fungicide resistance management programs.

The Molecular Target of Fenhexamid

The primary target of fenhexamid is the 3-ketosteroid reductase, an enzyme encoded by the erg27 gene.[1][5][6] This enzyme plays a critical role in the C4-demethylation stage of ergosterol biosynthesis.[6] Specifically, 3-ketosteroid reductase catalyzes the reduction of a 3-keto group to a 3-hydroxyl group, a necessary step in the removal of the two methyl groups at the C4 position of the sterol precursor.[5]

By binding to and inhibiting the 3-ketosteroid reductase, fenhexamid effectively blocks this reduction step. This inhibition leads to a cascade of metabolic consequences within the fungal cell, ultimately compromising cell membrane integrity and function, which inhibits fungal growth.[3]

Signaling Pathway and Mechanism of Action

The mechanism of action of fenhexamid is direct and targeted. It does not rely on complex signaling cascades but rather on the specific inhibition of a key metabolic enzyme. The logical flow of this inhibitory action is depicted below.

Figure 1: Mechanism of fenhexamid action.

Quantitative Data

The efficacy of fenhexamid is quantifiable through various metrics, including its inhibitory effect on fungal growth and its direct impact on the target enzyme.

In Vitro Fungal Growth Inhibition

The following table summarizes the effective concentration of fenhexamid required to inhibit the mycelial growth of Botrytis cinerea by 50% (EC50).

| Fungal Strain | Genotype (erg27) | EC50 for Mycelial Growth (mg/L) | Reference |

| Sensitive | Wild-type | 0.02 - 0.17 | [2] |

| Low Resistance | Mutant | > 0.17 - < 2 | [2] |

| High Resistance | F412S/I/V mutants | ≥ 2 | [2] |

Alterations in Sterol Composition

| Sterol | Effect of Fenhexamid Treatment |

| Ergosterol | Reduced levels |

| 4-alpha-methylfecosterone | Accumulation |

| Fecosterone | Accumulation |

| Episterone | Accumulation |

Data derived from Debieu et al., 2001[7]

Experimental Protocols

The elucidation of fenhexamid's mechanism of action has relied on key experimental techniques. Detailed protocols for these are provided below.

Microsomal 3-Ketosteroid Reductase Activity Assay

This assay measures the activity of the target enzyme in the presence and absence of the inhibitor.

Figure 2: Workflow for the microsomal 3-ketosteroid reductase assay.

Methodology:

-

Microsome Isolation:

-

Grow fungal mycelia in a suitable liquid medium.

-

Harvest and wash the mycelia.

-

Homogenize the mycelia in a buffered solution (e.g., phosphate buffer with sucrose and EDTA).

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum-bound enzymes like 3-ketosteroid reductase.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the isolated microsomes, a buffer at the optimal pH for the enzyme, and the cofactor NADPH.

-

Add fenhexamid at various concentrations to different reaction tubes (a control with no inhibitor should be included).

-

Initiate the reaction by adding the 3-keto sterol substrate.

-

Incubate the reaction at the optimal temperature for a defined period.

-

-

Analysis:

-

Stop the reaction by adding a solvent that denatures the enzyme and allows for extraction of the sterols.

-

Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of the 3-hydroxyl sterol product formed.

-

Calculate the enzyme activity and the percentage of inhibition at each fenhexamid concentration to determine the IC50 value.

-

Fungal Sterol Profile Analysis by GC-MS

This method is used to determine the changes in the sterol composition of fungal cells after treatment with fenhexamid.

Figure 3: Workflow for GC-MS analysis of fungal sterols.

Methodology:

-

Sample Preparation:

-

Grow the fungus in a liquid medium with and without fenhexamid.

-

Harvest, wash, and lyophilize the mycelia.

-

-

Extraction:

-

Perform saponification of the dried mycelia using a strong base (e.g., potassium hydroxide in ethanol) to break down lipids and release sterols.

-

Extract the non-saponifiable lipids, which include the sterols, using an organic solvent like n-hexane.

-

-

Derivatization:

-

To improve volatility and thermal stability for GC analysis, derivatize the sterols. A common method is silylation to form trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

-

The different sterols will separate based on their boiling points and interaction with the GC column.

-

The mass spectrometer will fragment the eluted compounds, generating a unique mass spectrum for each sterol, allowing for their identification and quantification.

-

Resistance to Fenhexamid

Resistance to fenhexamid in fungal populations, particularly in B. cinerea, is primarily associated with point mutations in the erg27 gene.[1][5] These mutations lead to amino acid substitutions in the 3-ketosteroid reductase enzyme, which in turn reduces the binding affinity of fenhexamid to its target.[1][6] The F412S/I/V mutations are among the most frequently observed in highly resistant field isolates.[5]

Conclusion

Fenhexamid's mechanism of action is a well-defined example of targeted enzyme inhibition in the fungal ergosterol biosynthesis pathway. Its high specificity for the 3-ketosteroid reductase provides a distinct advantage in managing fungal diseases. Understanding the molecular interactions between fenhexamid and its target, the resulting metabolic consequences, and the mechanisms of resistance is crucial for the continued effective use of this fungicide and for the development of new antifungal agents with similar targeted modes of action. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these processes.

References

- 1. Role of sterol 3-ketoreductase sensitivity in susceptibility to the fungicide fenhexamid in Botrytis cinerea and other phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. researchgate.net [researchgate.net]

- 5. Strong resistance to the fungicide fenhexamid entails a fitness cost in Botrytis cinerea, as shown by comparisons of isogenic strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

Environmental fate and transport of Fenhexamid

An In-depth Technical Guide to the Environmental Fate and Transport of Fenhexamid

Introduction

Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) is a locally systemic, protectant fungicide widely used in agriculture to control a range of fungal diseases, particularly Botrytis cinerea (grey mold) and Monilinia species (brown rot), on fruits, vegetables, and ornamental crops.[1][2] Its application results in its direct release into the environment, necessitating a thorough understanding of its subsequent fate and transport.[1] This technical guide provides a comprehensive overview of the environmental behavior of Fenhexamid, detailing its degradation pathways, mobility in various environmental compartments, and the methodologies used to assess these processes. The information is intended for researchers, scientists, and environmental professionals involved in pesticide risk assessment and management.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These properties determine its partitioning between air, water, soil, and biota. Key properties for Fenhexamid are summarized below.

| Property | Value | Reference |

| Molecular Weight | 302.2 g/mol | [1] |

| Vapor Pressure | 3.0 x 10⁻⁹ mm Hg (20°C) / 4.0 x 10⁻⁴ mPa (20°C) | [1][2] |

| Henry's Law Constant | 4.93 x 10⁻¹¹ atm-cu m/mol (pH 7, 20°C) | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 3.51 | [1][2] |

| Dissociation Constant (pKa) | 7.3 | [1][2] |

| Water Solubility | Moderately soluble | [2] |

| Melting Point | 153 °C | [1] |

Environmental Fate and Transport

Once released, Fenhexamid is subject to various transport and transformation processes that dictate its concentration, persistence, and potential for exposure to non-target organisms.

Fate in Soil

-

Adsorption and Mobility : Fenhexamid is expected to have slight mobility in soil.[1] Its estimated soil organic carbon-water partitioning coefficient (Koc) is 4100, suggesting strong adsorption to soil particles.[1] Adsorption is influenced by soil properties, with a high affinity for humic acid (73%), smectite (31%), and ferrihydrite (20%).[3][4] The pKa of 7.3 indicates that Fenhexamid will exist partially in its anionic form in most environmental soils, and anions generally do not adsorb as strongly to soil as their neutral counterparts.[1]

-

Degradation : The primary route of dissipation in soil is biodegradation. Under laboratory aerobic conditions, Fenhexamid degrades rapidly, with a reported half-life (DT50) of less than one day in microbially active soils.[1][3][5] In the absence of microorganisms, the compound is stable, highlighting the critical role of soil microflora in its degradation.[3][4] One identified bacterium, Bacillus megaterium, can metabolize Fenhexamid through the hydroxylation of its cyclohexane ring.[3][4] Photodegradation on soil surfaces is not considered a significant pathway for the parent compound but may contribute to the mineralization of its metabolites.[5]

Table 1: Soil Degradation Data for Fenhexamid

| Degradation Process | Half-Life (DT50) | Conditions | Reference |

| Aerobic Biodegradation | < 1 day | Laboratory, 8 different soils, 20°C | [5] |

| Aerobic Biodegradation | ~1 day | Laboratory, good microflora activity | [3][4] |

Fate in Water

-

Hydrolysis : Fenhexamid is stable to hydrolysis in environmental conditions, showing no significant degradation over 30 days in sterile buffered solutions at pH 5, 7, and 9.[1][6] Therefore, chemical hydrolysis is not an important degradation pathway.[6]

-

Aqueous Photolysis : In contrast to its hydrolytic stability, Fenhexamid degrades rapidly in water when exposed to sunlight.[1] Photolysis is a major degradation pathway in aquatic systems. The degradation rate is significantly influenced by pH, increasing as the pH rises.[7] The photolytic half-life can be very short; for instance, a half-life equivalent to 1.8 hours has been reported under simulated midday midsummer sunlight.[6] The presence of substances like humic and fulvic acids can retard the degradation rate by shielding the molecules from light.[7]

-

Aquatic Biodegradation : Biodegradation also occurs in aquatic environments. In laboratory aerobic aquatic systems, biodegradation half-lives of 14-24 days have been reported.[1] Due to its tendency to adsorb, Fenhexamid released into water is expected to partition to suspended solids and sediment.[1]

Table 2: Aquatic Degradation Data for Fenhexamid

| Degradation Process | Half-Life / Rate | Conditions | Reference |

| Hydrolysis | Stable | pH 5, 7, 9 for 30 days | [1][6] |

| Aqueous Photolysis | 1.8 hours (equivalent) | Xenon lamp, 40° latitude equivalent | [6] |

| Aqueous Photolysis | k = 6.11 x 10⁻¹ h⁻¹ | pH 7.3 | [7] |

| Aqueous Photolysis | k = 1.69 h⁻¹ | pH 9.0 | [7] |

| Aerobic Aquatic Biodegradation | 14 - 24 days | Laboratory aerobic aquatic systems | [1] |

Fate in Air

Given its very low vapor pressure (3.0 x 10⁻⁹ mm Hg) and low Henry's Law constant, Fenhexamid is expected to exist solely in the particulate phase in the atmosphere.[1] It is essentially nonvolatile from moist or dry soil and water surfaces.[1] Particulate-phase Fenhexamid will be removed from the atmosphere primarily through wet and dry deposition.[1]

Bioconcentration

The potential for Fenhexamid to accumulate in aquatic organisms is considered moderate.[1] An estimated Bioconcentration Factor (BCF) of 96 has been calculated based on its log Kow of 3.51.[1]

Degradation Pathways and Metabolites

The degradation of Fenhexamid proceeds through different pathways depending on the environmental compartment, leading to a variety of transformation products.

-

In Soil : Aerobic degradation ultimately leads to mineralization, forming carbon dioxide and bound residues.[5] Intermediates can include dimeric and trimeric coupling products formed through microbial or abiotic processes.[5] However, studies suggest that the parent compound is the only residue of concern found in significant amounts.[5]

-

In Water (Photolysis) : The primary photolytic degradation products include dechlorinated and hydroxylated forms of Fenhexamid.[1] One major identified product is the benzoxazole of Fenhexamid (M10, WAK 7004).[6] Further degradation can lead to mineralization to CO2.[6]

-

In Plants : The metabolic pathway in plants involves hydroxylation followed by conjugation, for example, with glucose to form glucosides.[6]

Experimental Protocols

Standardized laboratory and field studies are essential for determining the environmental fate of pesticides. These studies are typically conducted following international guidelines (e.g., OECD, EPA).[8][9][10]

Residue Analysis in Environmental Matrices

Accurate quantification of Fenhexamid in samples like soil, water, and plant tissues is crucial. A common analytical approach involves solvent extraction, sample cleanup, and chromatographic analysis.

-

1. Extraction : The sample (e.g., 10 g of soil or homogenized grape) is mixed with an organic solvent. Acetone and ethyl acetate are commonly used.[11][12] The mixture is homogenized to ensure efficient transfer of Fenhexamid from the sample matrix into the solvent.

-

2. Cleanup : The raw extract often contains co-extractives that can interfere with analysis. Cleanup steps are necessary to purify the sample.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : A popular method involving an initial extraction with acetonitrile followed by the addition of salts (e.g., MgSO₄, NaCl) to induce phase separation and a dispersive solid-phase extraction (d-SPE) step with sorbents to remove interferences.[12]

-

Solid-Phase Extraction (SPE) : The extract is passed through a cartridge containing a sorbent material. For Fenhexamid, octadecylsilanized silica gel (C18) and graphitized carbon black cartridges are effective for cleanup.[11]

-

-

3. Analysis : The final, cleaned extract is concentrated and analyzed, typically using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and selectivity.[11][13] Gas Chromatography (GC) with detectors like a nitrogen-phosphorus detector (NPD) has also been used.[13][14]

-

4. Quantification : The concentration of Fenhexamid is determined by comparing the instrument's response for the sample to a calibration curve generated from standard solutions of known concentrations.[11]

References

- 1. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]

- 3. Behavior of fenhexamid in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bayer.com [bayer.com]

- 6. fao.org [fao.org]

- 7. Photochemical analysis of 14C-fenhexamid in aqueous solution and structural elucidation of a new metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 10. epa.gov [epa.gov]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Fenhexamid residues in grapes and wine - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenhexamid's Environmental Fate: A Technical Guide to Its Degradation Products and Their Toxicological Profiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid, a locally systemic foliar fungicide, is widely used in agriculture to control a range of fungal pathogens on various fruits, vegetables, and ornamental plants. Its mode of action involves the inhibition of sterol biosynthesis in fungi. As with any agrochemical, understanding its environmental fate, particularly the formation and toxicity of its degradation products, is crucial for a comprehensive risk assessment. This technical guide provides an in-depth overview of the degradation pathways of fenhexamid, the resulting transformation products, and their associated toxicological data. Detailed experimental protocols for key studies are also presented to aid in the design and interpretation of related research.

Degradation Pathways of Fenhexamid

Fenhexamid is subject to degradation in the environment primarily through two main pathways: photolysis and microbial degradation. Hydrolysis, on the other hand, plays a minor role in its breakdown.

Photodegradation

Photodegradation, or photolysis, is a significant pathway for the breakdown of fenhexamid in aqueous environments. Studies have shown that fenhexamid degrades under simulated solar irradiation, with the rate of degradation being influenced by factors such as pH. The primary transformation intermediates identified from photolytic degradation include:

-

Hydroxyl and/or Keto-derivatives: These are formed through the non-selective attack of hydroxyl radicals on the fenhexamid molecule, leading to the formation of various positional isomers.

-

Products of Amide and NH-Dichlorophenol Bond Cleavage: The cleavage of these chemical bonds results in smaller molecular fragments.

-

Cyclic Benzo[d]oxazole Intermediates: These are formed through an intramolecular photocyclization process, which also involves the cleavage of a halogen-carbon bond.[1]

-

Dechlorinated Forms: The removal of chlorine atoms from the dichlorophenol ring is another observed transformation.[2]

The following diagram illustrates the major photodegradation pathways of fenhexamid.

Caption: Major photodegradation pathways of fenhexamid.

Microbial Degradation

Microbial activity in soil and water also contributes significantly to the degradation of fenhexamid. Studies have shown that in the presence of a healthy microflora, fenhexamid can have a short half-life in soil.[3] One of the primary microbial degradation pathways involves the hydroxylation of the cyclohexane ring. For instance, the bacterium Bacillus megaterium, isolated from soil, has been shown to metabolize fenhexamid through this hydroxylation process.[3]

The following diagram illustrates the microbial degradation pathway of fenhexamid.

Caption: Microbial degradation pathway of fenhexamid.

Toxicity of Fenhexamid and its Degradation Products

A comprehensive toxicological assessment of fenhexamid and its degradation products is essential for evaluating its overall environmental and health impact.

Toxicity of Fenhexamid (Parent Compound)

Fenhexamid itself exhibits low acute toxicity via oral, dermal, and inhalation routes in rats.[4][5] The acute oral LD50 for rats is greater than 5,000 mg/kg, and the acute dermal LD50 is also greater than 5,000 mg/kg.[4] It is not considered a skin or eye irritant, nor is it a skin sensitizer.[5] In ecotoxicological studies, fenhexamid has shown moderate toxicity to some aquatic organisms.[6]

| Compound | Test Organism | Endpoint | Value | Reference |

| Fenhexamid | Rat | Acute Oral LD50 | > 5,000 mg/kg | [4] |

| Fenhexamid | Rat | Acute Dermal LD50 | > 5,000 mg/kg | [4] |

| Fenhexamid | Rat | Acute Inhalation LC50 | > 5.06 mg/L | [4] |

| Fenhexamid | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 1.34 mg/L | |

| Fenhexamid | Daphnia magna | 48-hour EC50 | > 18.8 mg/L |

Toxicity of Degradation Products

Limited quantitative toxicological data is available for the degradation products of fenhexamid. This represents a significant data gap in the overall risk assessment of the fungicide. One study reported the identification of a new, unnamed major photoproduct. This metabolite was tested for its acute toxicity to the fish species Oncorhynchus mykiss and was found to have no lethal effect at a concentration of 100 mg/L. This suggests that, at least for this specific degradation product and test organism, the toxicity may be lower than that of the parent compound. However, comprehensive toxicological profiles for the various hydroxylated, keto, and cleaved degradation products are largely unavailable in the public domain. The potential for transformation products to be more toxic than the parent compound is a recognized concern in pesticide risk assessment.

| Compound | Test Organism | Endpoint | Value | Reference |

| Unnamed Photoproduct | Oncorhynchus mykiss | Acute Toxicity | No lethal effect at 100 mg/L |

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments related to the degradation and toxicity testing of fenhexamid.

Protocol for Photocatalytic Degradation of Fenhexamid

This protocol is based on studies investigating the TiO2-mediated photocatalytic degradation of fenhexamid.

Objective: To identify the degradation products of fenhexamid under simulated solar irradiation in the presence of a TiO2 catalyst.

Materials:

-

Fenhexamid standard

-

Titanium dioxide (TiO2) photocatalyst (e.g., Degussa P25)

-

High-purity water

-

Photoreactor with a simulated solar light source (e.g., Xenon lamp)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Acetonitrile, methanol, and formic acid (LC-MS grade)

-

Liquid chromatography-time-of-flight mass spectrometer (LC-TOF/MS)

Procedure:

-

Preparation of Fenhexamid Solution: Prepare an aqueous solution of fenhexamid at a concentration of 10 mg/L in high-purity water.

-

Photocatalytic Reaction:

-

Add the TiO2 catalyst to the fenhexamid solution at a specific loading (e.g., 200 mg/L).

-

Place the suspension in the photoreactor and stir in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

-

Irradiate the suspension with the simulated solar light source.

-

Collect samples at different time intervals (e.g., 0, 30, 60, 120, 240 minutes).

-

-

Sample Preparation:

-

Centrifuge the collected samples to remove the TiO2 catalyst.

-

Concentrate the supernatant using SPE cartridges to enrich the degradation products.

-

Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol).

-

-

LC-TOF/MS Analysis:

-

Inject the concentrated eluate into the LC-TOF/MS system.

-

Separate the compounds using a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).

-

Acquire mass spectra in both positive and negative ionization modes to identify the molecular ions and fragmentation patterns of the degradation products.

-

Use elemental composition calculations and comparison with literature data to propose the structures of the identified products.

-

The following diagram illustrates the experimental workflow for the photocatalytic degradation study.

Caption: Experimental workflow for photocatalytic degradation.

Protocol for Microbial Degradation of Fenhexamid in Soil

This protocol provides a general framework for studying the microbial degradation of fenhexamid in a soil matrix.

Objective: To determine the rate of fenhexamid degradation in soil and identify the major microbial degradation products.

Materials:

-

Fenhexamid standard

-

Well-characterized soil with a known microbial population

-

Sterilized soil (autoclaved) as a control

-

Incubator

-

Extraction solvents (e.g., acetonitrile, ethyl acetate)

-

Clean-up materials (e.g., Florisil, silica gel)

-

Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Soil Treatment:

-

Treat fresh, sieved soil with a known concentration of fenhexamid.

-

Prepare a parallel set of sterilized soil samples and treat them with fenhexamid in the same manner to serve as abiotic controls.

-

-

Incubation:

-

Incubate the soil samples under controlled conditions of temperature and moisture.

-

Collect soil subsamples at various time points (e.g., 0, 1, 3, 7, 14, 28 days).

-

-

Extraction and Clean-up:

-

Extract fenhexamid and its degradation products from the soil samples using an appropriate solvent.

-

Perform a clean-up step to remove interfering matrix components.

-

-

Instrumental Analysis:

-

Analyze the extracts using GC-MS or LC-MS/MS to quantify the remaining fenhexamid and identify the degradation products.

-

Compare the degradation rates in the non-sterile and sterile soils to assess the contribution of microbial activity.

-

General Protocol for Acute Toxicity Testing of Degradation Products

This protocol is based on general principles outlined in OECD and EPA guidelines for toxicity testing.[7][8][9][10][11][12][13][14][15][16]

Objective: To determine the acute toxicity (e.g., LC50 or LD50) of a fenhexamid degradation product on a relevant test organism.

Materials:

-

Purified degradation product

-

Test organism (e.g., Daphnia magna, rainbow trout, rats)

-

Appropriate culture or housing medium/diet

-

Range of test concentrations of the degradation product

-

Control group (no degradation product)

-

Statistical software for data analysis

Procedure:

-

Range-Finding Test: Conduct a preliminary range-finding test to determine the appropriate concentration range for the definitive test.

-

Definitive Test:

-

Expose groups of test organisms to a series of concentrations of the degradation product.

-

Include a control group that is not exposed to the test substance.

-

Maintain the test organisms under controlled environmental conditions (e.g., temperature, light cycle).

-

-

Observation:

-

Observe the test organisms for signs of toxicity and mortality at regular intervals over a specified period (e.g., 48 hours for Daphnia magna, 96 hours for fish, 14 days for rats).

-

-

Data Analysis:

-

Record the number of affected or dead organisms at each concentration.

-

Use statistical methods (e.g., probit analysis) to calculate the LC50 or LD50 value and its confidence limits.

-

Conclusion

The environmental degradation of fenhexamid proceeds through photolytic and microbial pathways, leading to a variety of transformation products, including hydroxylated, keto, and dechlorinated derivatives, as well as products of bond cleavage and cyclization. While the parent compound, fenhexamid, exhibits low acute toxicity to mammals, there is a significant lack of comprehensive toxicological data for its degradation products. The finding that one photoproduct showed low toxicity to fish is encouraging, but further research is imperative to fully characterize the toxicological profiles of all major degradation products. The detailed experimental protocols provided in this guide offer a framework for conducting such studies, which are essential for a complete and accurate environmental risk assessment of fenhexamid. This knowledge is critical for regulatory agencies, researchers, and drug development professionals in ensuring the safe and sustainable use of this important fungicide.

References

- 1. Photocatalytic degradation of the fungicide Fenhexamid in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Federal Register :: Fenhexamid; Pesticide Tolerances [federalregister.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. oecd.org [oecd.org]

- 9. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]

- 10. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 11. utu.fi [utu.fi]

- 12. EPA Issues Ecological Test Guidelines for Chemicals, Pesticides [news.bloomberglaw.com]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

- 15. epa.gov [epa.gov]

- 16. epa.gov [epa.gov]

Ecotoxicology of Fenhexamid on Aquatic Organisms: A Technical Guide

An in-depth analysis of the environmental impact of the fungicide Fenhexamid on aquatic ecosystems, detailing its toxicity, underlying mechanisms, and the methodologies for its assessment.

Introduction

Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) is a locally systemic foliar fungicide, widely employed in agriculture to control a range of fungal pathogens, particularly Botrytis cinerea (gray mold) and Monilinia spp. (brown rot), on fruits, vegetables, and ornamentals.[1][2] Its mode of action in target fungi is the inhibition of the 3-keto reductase enzyme, which is crucial for sterol biosynthesis, thereby disrupting spore germination and mycelial growth.[1][3] As with many agricultural chemicals, runoff from treated areas can lead to the contamination of aquatic environments, raising concerns about its potential adverse effects on non-target aquatic organisms. This technical guide provides a comprehensive overview of the ecotoxicology of fenhexamid on a range of aquatic species, including fish, invertebrates, and algae. It summarizes key toxicity data, details experimental protocols for ecotoxicological assessment, and explores the known and potential signaling pathways affected by this fungicide.

Data Presentation: Aquatic Toxicity of Fenhexamid

The toxicity of fenhexamid to aquatic organisms has been evaluated across various species and trophic levels. The following tables summarize the key acute and chronic toxicity endpoints.

Table 1: Acute Toxicity of Fenhexamid to Aquatic Organisms

| Species | Common Name | Endpoint (Duration) | Concentration (µg/L) | Purity/Formulation | Reference(s) |

| Oncorhynchus mykiss | Rainbow Trout | 96-h LC50 | 1340 | 92.7% Purity | [1] |

| Lepomis macrochirus | Bluegill Sunfish | 96-h LC50 | 3420 | 94.64% Purity | [1] |

| Cyprinodon variegatus | Sheepshead Minnow | 96-h LC50 | >5200 | Technical | [1] |

| Daphnia magna | Water Flea | 48-h EC50 (Immobilisation) | 18000 | Technical | [2] |

| Skeletonema costatum | Marine Diatom | 96-h IC50 (AUC) | 4800 (formulation) | Elevate® 50 WDG | [4] |

| Chlorella vulgaris | Green Alga | 96-h LC50 | 98900 | Not Specified | [5] |

| Tubifex tubifex | Sludge Worm | 96-h LC50 | 95220 +/- 5360 | Not Specified | [1] |

Table 2: Chronic Toxicity of Fenhexamid to Aquatic Organisms

| Species | Common Name | Endpoint (Duration) | Concentration (µg/L) | Effect | Reference(s) |

| Oncorhynchus mykiss | Rainbow Trout | 28-d NOEC | 101 | Not Specified | [2] |

| Oncorhynchus mykiss | Rainbow Trout | Not Specified NOEC | 1000 | Behavioral changes (labored respiration, hyperactivity, loss of equilibrium) | [1] |

| Lepomis macrochirus | Bluegill Sunfish | Not Specified NOEC | 1500 | Transient hyperactive swimming | [1] |

| Daphnia magna | Water Flea | 21-d NOEC (Reproduction) | 3200 | Not Specified | [2] |

| Skeletonema costatum | Marine Diatom | 96-h NOAEC (Growth rate) | 1200 (formulation) | Inhibition of growth | [4] |

Experimental Protocols

The assessment of fenhexamid's aquatic toxicity generally follows standardized guidelines to ensure data quality and comparability. Below are detailed methodologies for key experiments.

Fish Acute Toxicity Testing (Following OECD Guideline 203)

This test determines the median lethal concentration (LC50) of fenhexamid in fish over a 96-hour period.

-

Test Organism: A recommended species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used. Fish are typically in their juvenile stage and are acclimated to laboratory conditions for at least 12 days.

-

Test Conditions:

-

System: A semi-static or flow-through system is employed. In a semi-static system, the test solutions are renewed every 24 or 48 hours to maintain the concentration of the test substance.[6]

-

Water: Reconstituted, dechlorinated tap water or natural water of known quality is used. Key water quality parameters such as temperature (e.g., 15 ± 1°C for rainbow trout), pH (6.0-8.5), and dissolved oxygen (≥60% saturation) are monitored and maintained.[6]

-

Lighting: A 16-hour light to 8-hour dark photoperiod is typically used.

-

-

Procedure:

-

A range of fenhexamid concentrations and a control (without fenhexamid) are prepared. At least five concentrations in a geometric series are recommended.[7]

-

At least seven fish are randomly assigned to each test concentration and control group.[8]

-

Fish are not fed during the 96-hour exposure period.[6]

-

Mortality and any sublethal effects (e.g., loss of equilibrium, respiratory distress, discoloration) are observed and recorded at 24, 48, 72, and 96 hours.[7][8]

-

-

Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC50 value with 95% confidence limits, typically using probit analysis or the trimmed Spearman-Karber method.[6]

Aquatic Invertebrate Acute Immobilisation Test (Following OECD Guideline 202)

This test evaluates the concentration of fenhexamid that causes 50% of Daphnia magna to become immobilized (EC50) within a 48-hour period.

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test, are used.

-

Test Conditions:

-

Procedure:

-

A series of fenhexamid concentrations and a control are prepared.

-

At least 20 daphnids, divided into at least four replicates, are exposed to each test concentration.[9]

-

The daphnids are not fed during the test.[9]

-

The number of immobilized daphnids (those unable to swim within 15 seconds of gentle agitation) is recorded at 24 and 48 hours.

-

-

Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated based on the observed immobilization.

Algal Growth Inhibition Test (Following OECD Guideline 201)

This test assesses the effects of fenhexamid on the growth of freshwater green algae, such as Scenedesmus subspicatus or Chlorella vulgaris.

-

Test Organism: An exponentially growing culture of the selected algal species is used.

-

Test Conditions:

-

System: The test is performed in flasks or multi-well plates under sterile conditions.

-

Medium: A nutrient-rich algal growth medium is used.

-

Incubation: The test vessels are incubated at a constant temperature (e.g., 21-24°C) with continuous illumination.

-

-

Procedure:

-

A range of fenhexamid concentrations and a control are prepared in the algal growth medium.

-

A low initial concentration of algal cells is inoculated into each test vessel.

-

The cultures are incubated for 72 to 96 hours.

-

Algal growth is measured at least daily by cell counts, fluorescence, or other measures of biomass.

-

-

Data Analysis: The growth rate and yield are calculated for each concentration. The EC50 (concentration causing 50% inhibition of growth) and the No Observed Effect Concentration (NOEC) are determined.

Analytical Methods for Fenhexamid in Water

Accurate determination of fenhexamid concentrations in test solutions is crucial for reliable toxicity data. High-Performance Liquid Chromatography (HPLC) is a common analytical method.

-

Sample Preparation: Water samples from toxicity tests can often be directly injected into the HPLC system or may require dilution with an appropriate solvent like a water/acetonitrile mixture.[11]

-

Chromatography: Reversed-phase HPLC with a C18 column is typically used. The mobile phase is often a mixture of water (with a buffer like sodium dihydrogen phosphate) and acetonitrile.[11]

-

Detection: UV detection at a wavelength of 210 nm is suitable for quantification.[11] For higher sensitivity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[2]

-

Quantification: A calibration curve is generated using certified reference standards of fenhexamid. The concentration in the test samples is determined by comparing their peak areas or heights to the calibration curve.[2][11]

Signaling Pathways and Mechanisms of Toxicity

While the primary mode of action of fenhexamid in fungi is well-established, its specific molecular targets and the signaling pathways it disrupts in aquatic organisms are less understood. However, based on observed toxicological effects, some mechanisms can be inferred.

Oxidative Stress

Studies on the green alga Scenedesmus obliquus have shown that exposure to fenhexamid induces oxidative stress.[7] This is evidenced by an increase in the activity of antioxidant enzymes such as catalase (CAT), glutathione-S-transferase (GST), and glutathione reductase (GR).[7] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these reactive intermediates. ROS can cause damage to vital cellular components, including lipids, proteins, and DNA.

Caption: Generalized oxidative stress response pathway in aquatic organisms exposed to fenhexamid.

Potential for Endocrine Disruption

Fenhexamid has been identified as having antiandrogenic activity in in vitro assays using human cells.[1] While direct studies on the endocrine-disrupting effects of fenhexamid in fish are limited, this finding suggests a potential to interfere with the steroidogenesis pathway. Steroid hormones, such as androgens and estrogens, are critical for the reproduction, development, and growth of fish. Disruption of this pathway could have significant adverse effects on fish populations.

The steroidogenesis pathway involves a series of enzymatic conversions of cholesterol to produce various steroid hormones. A simplified representation of this pathway in fish gonads is shown below.

Caption: Hypothesized interference of fenhexamid with the fish steroidogenesis pathway.

Environmental Fate and Bioaccumulation

Fenhexamid is not persistent in soil or aquatic systems.[2] It has a moderate aqueous solubility and a low risk of leaching to groundwater.[2] The potential for bioaccumulation in aquatic organisms is considered moderate, with an estimated bioconcentration factor (BCF) of 96 in fish.[1] Fenhexamid is stable to hydrolysis but is susceptible to biodegradation in water.[1]

Conclusion

Fenhexamid exhibits a range of toxicity to aquatic organisms, with invertebrates and algae generally showing higher sensitivity than fish in some studies. The primary mechanism of sublethal toxicity identified to date is the induction of oxidative stress. While there is in vitro evidence for endocrine-disrupting potential, further in vivo studies with aquatic organisms are needed to fully characterize this risk. The standardized experimental protocols outlined in this guide are essential for generating reliable ecotoxicological data to support environmental risk assessments of fenhexamid and other agricultural chemicals. Future research should focus on elucidating the specific molecular signaling pathways affected by fenhexamid in non-target aquatic species to better predict its long-term ecological impacts.

References

- 1. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Pesticide Toxicity in Fish: Insights Into the Ameliorative Role of Plant-Derived Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxic responses and antioxidative enzymes activity of Scenedesmus obliquus exposed to fenhexamid and atrazine, alone and in mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Federal Register :: Fenhexamid; Pesticide Tolerances [federalregister.gov]

- 9. Oxidative Stress in Aquatic Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endocrine disruption by azole fungicides in fish: A review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biochemjournal.com [biochemjournal.com]

Methodological & Application

Application Note: Determination of Fenhexamid Residue in Grapes by HPLC-UV

Introduction

Fenhexamid is a locally systemic foliar fungicide used to control Botrytis cinerea (gray mold) in various fruits, including grapes. Monitoring its residue levels in grapes is crucial to ensure consumer safety and compliance with regulatory limits. This application note presents a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of fenhexamid residues in grape samples. The described protocol is intended for researchers, scientists, and professionals in the field of food safety and drug development.

Principle

This method involves the extraction of fenhexamid from a homogenized grape sample using an organic solvent, followed by a cleanup procedure to remove interfering matrix components. The purified extract is then analyzed by reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of fenhexamid in the sample to that of a known concentration standard.

Experimental Protocols

1. Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of fenhexamid analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. This solution should be stored at 4°C and is typically stable for up to 6 months.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with acetonitrile or the mobile phase. Recommended concentrations for the calibration curve are 0.05, 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL.

2. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis.[1][2][3]

-

Homogenization: Take a representative sample of grapes (approximately 500 g) and homogenize them into a uniform paste using a high-speed blender.[4]

-

Extraction:

-

Weigh 10 g of the homogenized grape sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-